

# Precision Synthesis of O-Methanol: A Technical Guide

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## Compound of Interest

Compound Name: Methanol-18O

CAS No.: 5770-05-8

Cat. No.: B1365349

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## Executive Summary

Methanol labeled with oxygen-18 (

) is a critical isotopologue used primarily as a mechanistic probe in organic reaction monitoring and as an internal standard in quantitative mass spectrometry (MS). Unlike deuterium or carbon-13 labeling, oxygen-18 labeling presents unique synthetic challenges due to the lability of the O-H bond and the scarcity of

O-transfer reagents.

This guide details two distinct, high-fidelity synthesis routes:

- The Nucleophilic Displacement Route: A cost-effective, atom-efficient method utilizing as the primary isotope source.
- The Reductive Route: A high-purity method utilizing , ideal for applications requiring anhydrous conditions and maximal isotopic enrichment.

## Strategic Analysis of Synthesis Routes

The synthesis of

requires the formation of a C-

O bond. Standard ester hydrolysis methods (saponification) typically cleave the acyl-oxygen bond, leaving the alkyl-oxygen bond intact; thus, they are unsuitable unless the ester itself is already labeled at the alkyl oxygen.

### Comparative Methodologies

Parameter	Method A: Nucleophilic Displacement	Method B: Reductive Synthesis
Precursors	Methyl Iodide ( ),	Carbon Dioxide ( ),
Mechanism	Substitution	Hydride Reduction
Atom Economy	High (Oxygen source is water)	Moderate (Requires expensive gas)
Complexity	Moderate (Requires anhydrous handling)	High (Requires vacuum line/manifold)
Primary Risk	Volatility of product during isolation	Moisture contamination reducing enrichment
Target Use	Bulk synthesis (>1g), Cost-sensitive	High-precision MS standards (<500mg)

### Method A: The Nucleophilic Displacement Protocol

Core Principle: This method relies on generating a highly nucleophilic

O-hydroxide species in situ to displace iodide from methyl iodide.

### Mechanistic Pathway

To ensure the oxygen atom in the product originates exclusively from the labeled water, we avoid metal oxides (like

) which might introduce

O. Instead, we generate Potassium

O-Hydroxide.

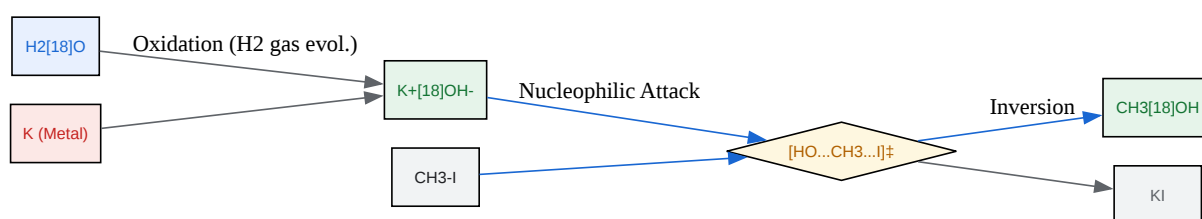


Figure 1: In-situ Generation of Nucleophile and SN<sub>2</sub> Displacement

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## Experimental Protocol

Reagents:

- (97%+ enrichment).
- Potassium metal (clean, oxide-free).
- Methyl Iodide (
- $^{18}\text{O}$ ).
- Solvent: n-Dibutyl Ether (BP 141°C). Note: A high-boiling solvent is critical to distill the product (BP 64.7°C) cleanly.

Step-by-Step Workflow:

- System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a septum. Flush continuously with dry Argon.

- Solvent Charging: Add anhydrous n-Dibutyl Ether (20 mL) to the flask.
- Nucleophile Generation:
  - Add  
  
(1.0 g, 50 mmol) to the solvent.
  - Cool to 0°C.[3]
  - Add Potassium metal (1.95 g, 50 mmol) in small pieces. Caution: Hydrogen gas evolution. Stir until all metal is dissolved and gas evolution ceases. This forms a suspension of  
  
.
- Alkylation:
  - Add Methyl Iodide (7.1 g, 50 mmol) dropwise via syringe.
  - Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours. The white precipitate will change from  
  
to  
  
.
- Isolation:
  - Equip the flask with a short-path distillation head.
  - Heat the bath to 90°C.
  - Collect the fraction boiling between 63–66°C.
  - Yield Expectation: 70–80%.

#### Validation Check:

- Density: The product should have a density of

(slightly higher than unlabeled methanol due to the neutron mass difference).

- NMR:

NMR will show a standard methyl singlet. The

O presence is best confirmed via Mass Spectrometry ( $m/z$  34 vs 32).

## Method B: The Reductive Synthesis (High Purity)

Core Principle: Reduction of labeled Carbon Dioxide using Lithium Aluminum Hydride (

).

This method guarantees that the carbon and oxygen remain bonded throughout the process, preventing label scrambling.

### Mechanistic Pathway

The reduction proceeds through a lithium tetra-alkoxyaluminate intermediate. Crucially, the oxygen in the final alcohol is derived from the

, not the quenching water (provided the quench is acidic).

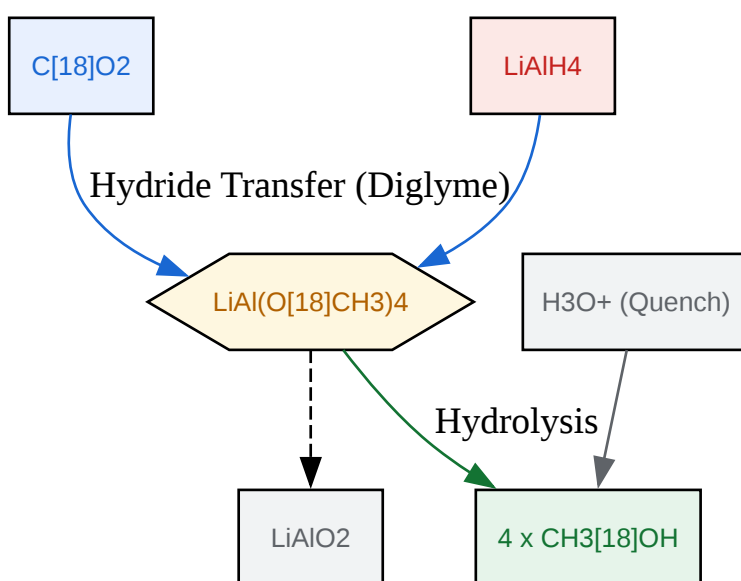


Figure 2: Reductive Synthesis via Lithium Aluminum Hydride

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## Experimental Protocol

## Reagents:

- (Gas cylinder or generated from ).
- (1.0 M in THF or Diglyme).
- Solvent: Diglyme (Diethylene glycol dimethyl ether) - Preferred for its high boiling point (162°C) and solubility of LAH.

## Step-by-Step Workflow:

- Manifold Setup: Connect a vacuum manifold to a reaction flask containing (10 mmol) in dry Diglyme (30 mL). Freeze-pump-thaw to degas the solvent.
- Gas Addition:
  - Cool the reaction flask to -78°C (Dry ice/Acetone).
  - Introduce (gas, 10 mmol) into the headspace. The gas will condense/dissolve and react with the .
  - Observation: Pressure will drop as is consumed.
- Reaction:
  - Allow the mixture to warm to 0°C, then to room temperature. Stir for 2 hours.
  - Note: The intermediate is a white suspension.
- Hydrolysis (Critical Step):

- To release the labeled methanol, add a high-boiling alcohol (e.g., Carbitol) or slowly add dilute sulfuric acid.
- Why not water? Adding water directly can be violent. Using a high-boiling glycol ether to protonate the alkoxide allows for smoother distillation.
- Distillation:
  - Distill the mixture under a slight vacuum or nitrogen sweep.
  - Collect the volatile fraction (Methanol).
  - Redistill over molecular sieves (3Å) to remove trace moisture.

## Quality Control & Characterization

Test	Method	Expected Result for
Isotopic Purity	GC-MS (EI Source)	Molecular Ion ( ) at m/z 34. Absence of m/z 32.
Chemical Purity	NMR (CDCl <sub>3</sub> )	Singlet at 3.49 ppm. No side peaks from solvent.
Water Content	Karl Fischer Titration	< 0.1% (Critical for stability).

## Mass Spectrometry Interpretation

In Electron Ionization (EI) MS:

- Unlabeled MeOH: Base peak m/z 31 ( ), Molecular ion m/z 32.
- O-MeOH: Base peak m/z 33 ( ), Molecular ion m/z 34.

- Calculation: Enrichment % =

.

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